11-(4-fluoro-3-phenoxyphenyl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
11-(4-fluoro-3-phenoxyphenyl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a dibenzo[b,e][1,4]diazepin-1-one core, which is a bicyclic structure containing nitrogen atoms, making it a member of the diazepine family. The presence of fluorine and phenoxy groups further enhances its chemical properties and potential reactivity.
Preparation Methods
The synthesis of 11-(4-fluoro-3-phenoxyphenyl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves multiple steps, typically starting with the preparation of the dibenzo[b,e][1,4]diazepin-1-one core. This can be achieved through cyclization reactions involving appropriate precursors. . Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
11-(4-fluoro-3-phenoxyphenyl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines, depending on the reducing agent used.
Substitution: The phenoxy and fluorine groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
11-(4-fluoro-3-phenoxyphenyl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 11-(4-fluoro-3-phenoxyphenyl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or changes in gene expression .
Comparison with Similar Compounds
Similar compounds to 11-(4-fluoro-3-phenoxyphenyl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one include other diazepine derivatives with different substituents. For example:
- 11-(2-benzyloxy-phenyl)-3-(4-methoxy-phenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- 4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and potential applications. The uniqueness of this compound lies in its specific combination of fluorine and phenoxy groups, which confer distinct reactivity and interaction profiles.
Properties
Molecular Formula |
C32H25FN2O3 |
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Molecular Weight |
504.5 g/mol |
IUPAC Name |
2-benzoyl-6-(4-fluoro-3-phenoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C32H25FN2O3/c33-24-16-14-21(19-29(24)38-23-10-5-2-6-11-23)31-30-26(12-7-13-28(30)36)34-27-18-22(15-17-25(27)35-31)32(37)20-8-3-1-4-9-20/h1-6,8-11,14-19,31,34-35H,7,12-13H2 |
InChI Key |
FABFMDSWQYJSTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(NC3=C(N2)C=C(C=C3)C(=O)C4=CC=CC=C4)C5=CC(=C(C=C5)F)OC6=CC=CC=C6)C(=O)C1 |
Origin of Product |
United States |
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